

# Investigating Transcriptional Coactivators with SGC-CBP30: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Sgc-cbp30*

Cat. No.: *B15604191*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **SGC-CBP30**, a potent and selective chemical probe for the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300. This document details the mechanism of action of **SGC-CBP30**, presents its biochemical and cellular activities in structured tables, and offers detailed protocols for key experimental applications. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its utility in research and drug discovery.

## Introduction to Transcriptional Coactivators CBP/p300 and the Role of SGC-CBP30

The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional coactivators that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.<sup>[1]</sup> A key feature of these proteins is their bromodomain, a structural module that recognizes and binds to acetylated lysine residues on histones and other proteins.<sup>[1]</sup> This interaction is critical for the recruitment of the transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets.

**SGC-CBP30** is a potent and highly selective small-molecule inhibitor of the CBP/p300 bromodomains.[2] It serves as a valuable chemical tool to dissect the biological functions of CBP/p300 and as a lead compound for the development of novel therapeutics.[3] By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, **SGC-CBP30** prevents their recruitment to chromatin, leading to the modulation of gene expression. [4]

## Data Presentation: Quantitative Analysis of SGC-CBP30 Activity

The following tables summarize the key quantitative data for **SGC-CBP30**, providing a clear comparison of its binding affinities, cellular activities, and selectivity.

Table 1: Biochemical Activity of **SGC-CBP30**

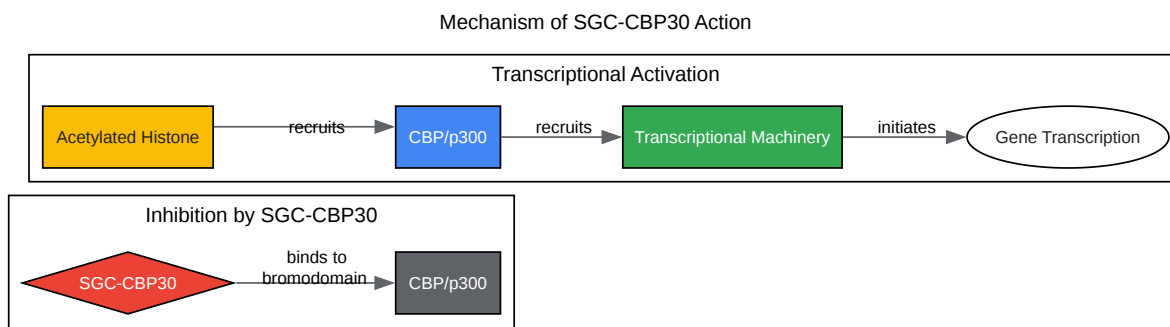
Target	Assay Type	IC50 / Kd (nM)	Reference
CREBBP (CBP)	ITC	21	[5]
EP300 (p300)	ITC	38	[5]
CREBBP (CBP)	AlphaScreen	69	[6]
BRD4(1)	ITC	>840 (40-fold selectivity for CBP)	[5]
BRD4(2)	-	>5250 (250-fold selectivity for CBP)	[7]

Table 2: Cellular Activity of **SGC-CBP30**

Cell Line	Assay Type	Effect	IC50 / EC50 (µM)	Reference
U2OS, HeLa	Cytotoxicity	Moderate	Not specified	[8]
RKO	p53 Luciferase Reporter	Inhibition of doxorubicin-stimulated p53 activity	1.5	[8]
AMO1	MYC Expression (Quantigene)	Reduction in MYC expression	2.7	[8]
HEK293	NanoBRET (CBP-Histone H3.3 binding)	Inhibition	2.8	[8]
LP-1, OPM2	IRF4 mRNA Expression (qRT-PCR)	Dose-dependent inhibition	Not specified	[9]
Multiple Myeloma Cell Lines	Viability Assay	Growth inhibition	GI50 < 3	[9]

## Signaling Pathways and Experimental Workflows

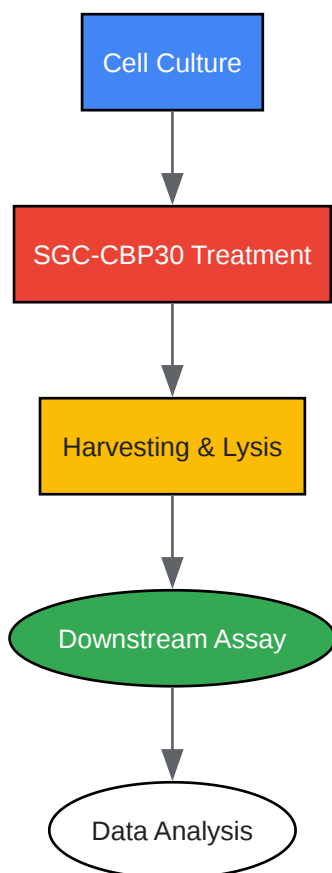
Visual representations of the mechanism of action of **SGC-CBP30** and a typical experimental workflow for its use are provided below using the Graphviz DOT language.



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### Mechanism of **SGC-CBP30** Action

#### General Experimental Workflow with SGC-CBP30



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## General Experimental Workflow

# Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **SGC-CBP30** to investigate transcriptional coactivators.

## Cell Culture and SGC-CBP30 Treatment

- **Cell Seeding:** Plate cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
- **SGC-CBP30 Preparation:** Prepare a stock solution of **SGC-CBP30** (e.g., 10 mM in DMSO) and store at -20°C.[1] For cell culture experiments, dilute the stock solution into the culture medium to the desired final concentration immediately before use.[1] To avoid cytotoxicity, the final DMSO concentration should not exceed 0.1%.[1]
- **Treatment:** Treat cells with the desired concentration of **SGC-CBP30** for the appropriate duration as determined by the specific assay (e.g., 6 hours for gene expression analysis, 24-72 hours for viability assays).[9] Include a vehicle control (e.g., DMSO) at the same final concentration as the **SGC-CBP30**-treated samples.

## Western Blot Analysis of Histone Acetylation

This protocol is adapted for the analysis of histone acetylation changes following **SGC-CBP30** treatment.

- **Cell Lysis and Histone Extraction (Acid Extraction Method):**
  - After treatment, wash cells with ice-cold PBS and harvest.
  - Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN<sub>3</sub>).
  - Incubate on ice for 10 minutes with gentle agitation.
  - Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

- Wash the nuclei pellet with TEB and centrifuge again.
- Resuspend the nuclei pellet in 0.2 N HCl and incubate overnight at 4°C on a rotator to extract histones.
- Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the debris.
- Transfer the supernatant containing the histones to a new tube.
- Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.
- SDS-PAGE and Protein Transfer:
  - For each sample, load 15-30 µg of histone extract onto a 15% SDS-polyacrylamide gel.
  - Run the gel at 100-120V until the dye front reaches the bottom.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

## AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for CBP/p300 Bromodomain Binding

This assay quantifies the inhibitory effect of **SGC-CBP30** on the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.

- Reagent Preparation:
  - Prepare a serial dilution of **SGC-CBP30** in assay buffer.
  - Prepare solutions of biotinylated acetylated histone H3 peptide, streptavidin-coated donor beads, and acceptor beads conjugated to the CBP or p300 bromodomain in assay buffer.
- Assay Procedure (384-well format):
  - Add 2  $\mu$ L of the **SGC-CBP30** dilution or vehicle control to the wells.
  - Add 2  $\mu$ L of the CBP or p300 bromodomain-conjugated acceptor beads.
  - Add 2  $\mu$ L of the biotinylated acetylated histone H3 peptide.
  - Incubate for 60 minutes at room temperature.
  - Add 2  $\mu$ L of streptavidin-coated donor beads.
  - Incubate for 60 minutes at room temperature in the dark.
- Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
- Data Analysis: Plot the AlphaLISA signal against the logarithm of the **SGC-CBP30** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay

This live-cell assay measures the binding of **SGC-CBP30** to the CBP/p300 bromodomain.

- Cell Preparation:
  - Transfect HEK293 cells with a vector expressing a NanoLuc® luciferase-CBP or -p300 bromodomain fusion protein.
  - Plate the transfected cells in a white 96-well assay plate.
- Assay Procedure:
  - Prepare a serial dilution of **SGC-CBP30**.
  - Add the NanoBRET™ tracer, a cell-permeable fluorescent ligand for the CBP/p300 bromodomain, to the cells.
  - Add the **SGC-CBP30** dilutions to the wells.
  - Incubate at 37°C for 2 hours.
  - Add the NanoBRET™ substrate and extracellular NanoLuc® inhibitor.
- Signal Detection: Read the plate within 10 minutes on a luminometer capable of measuring both the donor (460 nm) and acceptor (618 nm) emission wavelengths.
- Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the **SGC-CBP30** concentration to determine the IC50 value.

## Fluorescence Recovery After Photobleaching (FRAP)

FRAP can be used to assess the effect of **SGC-CBP30** on the mobility and chromatin binding dynamics of CBP/p300.

- Cell Preparation:
  - Transfect cells (e.g., U2OS) with a plasmid expressing GFP-tagged CBP or p300.
  - Plate the cells on glass-bottom dishes.



- **SGC-CBP30 Treatment:** Treat the cells with **SGC-CBP30** (e.g., 1  $\mu$ M) or vehicle control for the desired duration.[\[7\]](#)
- **FRAP Procedure:**
  - Identify a cell expressing the GFP-fusion protein.
  - Acquire a few pre-bleach images of a defined region of interest (ROI) within the nucleus.
  - Photobleach the ROI using a high-intensity laser.
  - Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence.
- **Data Analysis:**
  - Measure the fluorescence intensity in the bleached ROI over time.
  - Correct for photobleaching during image acquisition.
  - Normalize the fluorescence recovery data.
  - Fit the recovery curve to a mathematical model to determine the mobile fraction and the halftime of recovery. An acceleration in FRAP recovery, as seen with **SGC-CBP30**, indicates a displacement of the protein from chromatin.[\[7\]](#)

## Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq can be employed to map the genome-wide occupancy of CBP/p300 and assess how it is altered by **SGC-CBP30** treatment.

- **Cell Treatment and Cross-linking:**
  - Treat cells with **SGC-CBP30** or vehicle control.
  - Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
- Chromatin Preparation:
  - Harvest and lyse the cells.
  - Sonically shear the chromatin to an average fragment size of 200-600 bp.
- Immunoprecipitation:
  - Incubate the sheared chromatin with an antibody specific for CBP or p300 overnight at 4°C.
  - Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
  - Wash the beads to remove non-specific binding.
- Elution and Reverse Cross-linking:
  - Elute the chromatin from the beads.
  - Reverse the cross-links by incubating at 65°C overnight.
- DNA Purification: Purify the DNA using a standard column-based method.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Data Analysis:
  - Align the sequencing reads to the reference genome.
  - Perform peak calling to identify regions of CBP/p300 enrichment.
  - Compare the peak profiles between **SGC-CBP30**-treated and control samples to identify differential binding sites.

## Conclusion

**SGC-CBP30** is a powerful and selective chemical probe for investigating the role of the transcriptional coactivators CBP and p300. Its well-characterized biochemical and cellular activities, combined with the detailed experimental protocols provided in this guide, make it an invaluable tool for researchers in the fields of epigenetics, cancer biology, and drug discovery. The ability to specifically inhibit the bromodomain-mediated interactions of CBP/p300 allows for a nuanced dissection of their functions in gene regulation and disease pathogenesis.

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